4'-Methoxy-4-methyl-3-nitrobiphenyl
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Overview
Description
4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl typically involves several steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, methoxylation, and methylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as hydroxide ions, methanol, and appropriate catalysts.
Major Products Formed
Reduction: 4’-Methoxy-4-methyl-3-amino-1,1’-biphenyl.
Oxidation: 4’-Methoxy-4-carboxy-3-nitro-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4’-nitro-1,1’-biphenyl: Similar structure but lacks the methyl group.
4-Methyl-1,1’-biphenyl: Similar structure but lacks the methoxy and nitro groups.
4-Methoxy-1,1’-biphenyl: Similar structure but lacks the methyl and nitro groups .
Uniqueness
4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) on the biphenyl scaffold
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-3-4-12(9-14(10)15(16)17)11-5-7-13(18-2)8-6-11/h3-9H,1-2H3 |
InChI Key |
LUJRXBPJCKLPLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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